molecular formula C19H18N4O3S B294839 3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294839
M. Wt: 382.4 g/mol
InChI Key: IWYDYJGOIQQJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a benzyl group and a trimethoxyphenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-(3,4,5-trimethoxyphenyl)-3-mercapto-1,2,4-triazole with benzyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazolothiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the triazole-thiadiazole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This binding disrupts the normal function of these proteins, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound can modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its therapeutic effects .

Comparison with Similar Compounds

3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxyphenyl group, which enhances its biological activity and therapeutic potential.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-24-14-10-13(11-15(25-2)17(14)26-3)18-22-23-16(20-21-19(23)27-18)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

IWYDYJGOIQQJFN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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